molecular formula C17H24N2O2 B12788222 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one CAS No. 6965-20-4

2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one

Cat. No.: B12788222
CAS No.: 6965-20-4
M. Wt: 288.4 g/mol
InChI Key: PSQYDTBPLXMLJO-UHFFFAOYSA-N
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Description

2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine, followed by cyclization with a suitable reagent to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The benzoxazine ring structure allows for strong binding interactions with biological macromolecules, contributing to its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzoxazin-4-one: A structurally related compound with similar biological activities.

    Imidazole Derivatives: Compounds with a similar heterocyclic structure and diverse biological properties.

    Thiazole Derivatives: Known for their antimicrobial and anticancer activities.

Uniqueness

2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one stands out due to its unique combination of a cyclohexylamine moiety and a benzoxazine ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

6965-20-4

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-[1-[(dimethylamino)methyl]cyclohexyl]-2,3-dihydro-1,3-benzoxazin-4-one

InChI

InChI=1S/C17H24N2O2/c1-19(2)12-17(10-6-3-7-11-17)16-18-15(20)13-8-4-5-9-14(13)21-16/h4-5,8-9,16H,3,6-7,10-12H2,1-2H3,(H,18,20)

InChI Key

PSQYDTBPLXMLJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(CCCCC1)C2NC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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